molecular formula C14H13ClN2O2 B11405160 2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B11405160
M. Wt: 276.72 g/mol
InChI Key: HSIGCCFPMXIOJQ-UHFFFAOYSA-N
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Description

2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzoxazole ring fused with a benzene ring, and a chloro substituent on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4,5,6,7-tetrahydro-2,1-benzoxazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzoxazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of oxidized benzoxazole derivatives.

    Reduction: Formation of reduced benzoxazole derivatives.

    Hydrolysis: Formation of 2-chlorobenzoic acid and 4,5,6,7-tetrahydro-2,1-benzoxazole.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis. The compound interacts with cellular pathways involved in cell cycle regulation and apoptosis, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is unique due to its specific structural features, such as the benzoxazole ring and the chloro substituent on the benzamide moiety

Biological Activity

2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C18_{18}H15_{15}ClN6_{6}O2_{2}
  • Molecular Weight : 382.8 g/mol
  • IUPAC Name : (4R)-2-(1,3-benzoxazol-2-ylamino)-4-(4-chloro-1H-pyrazol-5-yl)-4,6,7,8-tetrahydro-1H-quinazolin-5-one .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in multiple therapeutic areas:

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Studies have shown that compounds with a benzoxazole core can inhibit the growth of breast cancer cells (e.g., MCF-7 and MDA-MB-231), lung cancer cells (A549), and prostate cancer cells (PC3) .
Cell LineIC50_{50} (µM)
MCF-715.0
A54922.5
PC318.5

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Activity Against Bacteria : Minimal inhibitory concentrations (MICs) were determined for several strains:
Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

These results suggest that the compound could be effective against certain bacterial infections .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and pathways:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in malignant cells by activating caspases and altering mitochondrial membrane potential.

Study 1: Anticancer Efficacy

A study conducted by Bernard et al. (2014) demonstrated that a series of benzoxazole derivatives exhibited potent anticancer activity with IC50_{50} values ranging from 10 to 30 µM against various cancer cell lines . The study highlighted the structure-activity relationship (SAR), emphasizing the importance of substituents on the benzoxazole ring for enhancing activity.

Study 2: Antimicrobial Screening

In a recent screening for antimicrobial activity, derivatives of benzoxazole were tested against Bacillus subtilis and Escherichia coli. The results confirmed that some derivatives had significant antibacterial effects with MIC values comparable to standard antibiotics .

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C14H13ClN2O2/c15-11-7-3-1-5-9(11)13(18)16-14-10-6-2-4-8-12(10)17-19-14/h1,3,5,7H,2,4,6,8H2,(H,16,18)

InChI Key

HSIGCCFPMXIOJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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